7-O-Methylrosmanol

Beschreibung

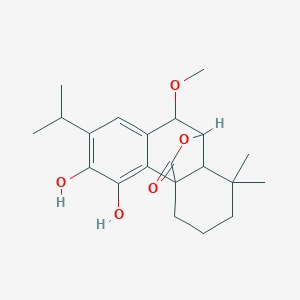

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPVHIQPSAZTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113085-62-4 | |

| Record name | 7-Methylrosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Abundance of 7 O Methylrosmanol

Isolation from Lamiaceae Family Species

7-O-Methylrosmanol is a naturally occurring phenolic abietane (B96969) diterpene found predominantly in species belonging to the Lamiaceae (mint) family. Its presence has been documented in various well-known herbs, where it contributes to the plant's chemical profile alongside other related diterpenoids.

The genus Salvia is a significant source of this compound. In a study on Salvia officinalis L. (common sage), this compound was successfully isolated and unambiguously identified using nuclear magnetic resonance (NMR) data. nih.gov Its presence in S. officinalis is also noted in other chemical databases and patents concerning antioxidants from sage. nih.govgoogle.comgoogle.com

Research on other Salvia species has confirmed the occurrence of this compound. Ultra-High-Performance Liquid Chromatography (UHPLC) analysis of Salvia verbenaca extracts has tentatively identified 7-methyl rosmanol (B1679572) as one of its constituents. imrpress.comimrpress.com Similarly, phytochemical investigations of Salvia canariensis L. (Canary Island sage) have led to the isolation of this compound. researchgate.net

Rosmarinus officinalis, now taxonomically classified as Salvia rosmarinus, is one of the most well-documented sources of this compound. caringsunshine.comontosight.ai It is considered one of the characteristic abietane diterpenoids in rosemary extracts, alongside major compounds like carnosic acid and carnosol (B190744). frontiersin.orgfrontiersin.org The compound has been identified in various studies profiling the metabolites of rosemary. nih.govnih.gov Its presence is consistently reported in safety assessments and chemical analyses of rosemary-derived ingredients. cir-safety.orgcir-safety.orgcir-safety.org

The occurrence of this compound extends to other genera within the Lamiaceae family. It has been reported as a constituent of Lepechinia urbanii, indicating its distribution beyond the Salvia and Rosmarinus genera. nih.gov

Table 1: Documented Occurrence of this compound in Lamiaceae Species This table is interactive. Click on the headers to sort.

| Plant Species | Family | Reference(s) |

|---|---|---|

| Salvia officinalis (Sage) | Lamiaceae | nih.govnih.govgoogle.comgoogle.com |

| Salvia rosmarinus (Rosmarinus officinalis) | Lamiaceae | caringsunshine.comontosight.aifrontiersin.orgfrontiersin.orgnih.govnih.gov |

| Salvia verbenaca | Lamiaceae | imrpress.comimrpress.com |

| Salvia canariensis | Lamiaceae | researchgate.net |

| Lepechinia urbanii | Lamiaceae | nih.gov |

| Perovskia artemisioides | Lamiaceae | acs.org |

Factors Influencing Natural Content and Profile

The geographical location and specific ecotype of a plant can significantly influence the composition and abundance of its secondary metabolites. nih.gov A targeted metabolomic analysis of various Salvia rosmarinus ecotypes and cultivars from two distinct Italian regions (Liguria in the North and Campania in the South) highlighted that different geographical locations can affect the metabolite profile. frontiersin.orgresearchgate.net While carnosic acid was found to characterize the 'Eretto Liguria' ecotype, the study demonstrated clear metabolic differentiation among samples from different origins. thieme-connect.com Although altitude did not appear to be a primary factor for some bioactive compounds in a study of Serbian rosemary, it is generally accepted that factors like climate and soil type influence metabolite synthesis. researchgate.net These variations underscore that the source location of the plant material can lead to extracts with different quantitative profiles of compounds like this compound. mdpi.com

The concentration of phytochemicals often varies between different parts of a plant and throughout its developmental cycle. In rosemary, while major diterpenes like carnosic acid and carnosol are found mainly within the leaves rather than the surface trichomes, their oxidative derivatives, including 7-methyl-rosmanol, are also present in the leaves. nih.gov The levels of these oxidation products were observed to decrease when plants were kept in darkness, suggesting a link between their formation and light-dependent processes. nih.gov

The physiological stage of the plant at harvest is another critical factor. The phenolic composition of rosemary is known to differ between the vegetative and flowering stages. mdpi.com Extracts from flowering plants are often richer in diterpenes compared to those from plants with mature fruit. mdpi.com Furthermore, studies on other Lamiaceae species have shown that the chemical composition of secondary metabolites can be influenced by the specific plant part analyzed and by seasonality (dry vs. rainy periods). researchgate.netacademicjournals.org Analysis of young foliar tissue in rosemary reveals a distinct chemical profile, confirming that the developmental stage impacts the plant's metabolite content. researchgate.net

Biosynthetic Pathways and Metabolic Interconversions of 7 O Methylrosmanol

Relationship with Precursor Diterpenes

7-O-Methylrosmanol is a phenolic abietane (B96969) diterpene that is not typically biosynthesized directly in plants but is rather formed through the modification and degradation of precursor diterpenes, primarily carnosic acid and its derivatives. The unstable nature of carnosic acid makes it susceptible to oxidation, leading to a cascade of related compounds, including this compound.

Biosynthesis from Carnosic Acid and Carnosol (B190744)

The formation of this compound is intricately linked to the oxidative degradation of carnosic acid. While not a direct biosynthetic step in the conventional sense, its creation is a consequence of the chemical transformations of primary phenolic diterpenes found in plants like rosemary and sage.

The proposed pathway involves the initial oxidation of carnosic acid to carnosic acid quinone. This intermediate is then converted to carnosol. cabidigitallibrary.orgresearchgate.net Carnosol, in turn, can undergo further decomposition to form a variety of compounds, including rosmanol (B1679572), epirosmanol, and 7-methoxyrosmanol (this compound). cabidigitallibrary.orgresearchgate.net This conversion of carnosol to this compound involves a methylation reaction at the C-7 hydroxyl group.

Under certain stress conditions in rosemary leaves, a significant decrease in carnosic acid levels is observed, with a concurrent accumulation of carnosol and other oxidation products, including 7-methyl-rosmanol. nih.gov This provides in vivo evidence for the precursor-product relationship between carnosic acid, carnosol, and this compound.

Formation as a Degradation Product of Carnosic Acid

This compound is well-documented as a degradation product of carnosic acid. Studies on the degradation of carnosic acid in solution have elucidated a clear pathway for its formation. When carnosic acid is subjected to conditions that promote oxidation, such as exposure to methanol, it degrades into several other compounds. cabidigitallibrary.orgresearchgate.net

The degradation cascade is initiated by the conversion of carnosic acid to carnosic acid quinone, which is an unstable intermediate. cabidigitallibrary.orgresearchgate.netresearchgate.net This quinone can then be transformed into carnosol. Subsequent degradation of carnosol leads to the formation of more stable compounds, including rosmanol and 7-methoxyrosmanol. cabidigitallibrary.orgresearchgate.net In some studies, 7-methoxyrosmanol has been identified as one of the final, more stable degradation products of carnosic acid in methanol solution. cabidigitallibrary.orgresearchgate.net

The conversion of carnosic acid to its various degradation products, including this compound, is influenced by factors such as temperature and the presence of light. nih.gov Increased temperatures can accelerate the degradation of carnosic acid and the subsequent formation of its derivatives. researchgate.net

Synthetic and Semisynthetic Approaches to 7 O Methylrosmanol and Its Analogs

Semisynthesis from Abundant Natural Diterpenoids

The partial synthesis of 7-O-Methylrosmanol and its analogs frequently begins with structurally related and more readily available natural compounds. nih.govcedia.edu.ec Rosmanol (B1679572) and carnosol (B190744), both found in species like rosemary (Rosmarinus officinalis), are common precursors. mdpi.comnih.govnih.gov

Derivatization from Rosmanol

This compound can be obtained from rosmanol. nih.govcedia.edu.ec This process involves the methylation of the hydroxyl group at the C-7 position of the rosmanol structure. Studies have reported the successful preparation of this compound from rosmanol, confirming the structure of the resulting semisynthetic diterpene through spectroscopic data. nih.govcedia.edu.ec

Derivatization from Carnosol

Carnosol, another abundant diterpene in Salvia species, serves as a key starting material for the synthesis of various diterpenoids, including precursors to this compound. nih.govcedia.edu.ecresearchgate.net The degradation pathway of carnosic acid can lead to the formation of carnosol, which can then be further converted into compounds like rosmanol and epirosmanol. researchgate.net These can subsequently be methylated to yield this compound. The conversion of carnosol often involves multiple steps and can lead to a variety of derivatives. researchgate.net

Chemical Transformations for Analog Generation

To explore the structure-activity relationships and enhance certain properties of this compound, various chemical transformations are employed. These include ring cleavage reactions and modifications to increase lipophilicity.

Ring Cleavage Reactions (e.g., with Lead Tetraacetate or mCPBA)

Ring C cleavage of abietane (B96969) diterpenes is a key strategy for producing certain analogs. The oxidation of rosmanol with lead tetraacetate or the reaction of this compound with meta-chloroperoxybenzoic acid (mCPBA) are documented methods for cleaving the C-ring. researchgate.netresearchgate.netresearchgate.net This approach has been instrumental in the partial synthesis of derivatives of rosmic acid from carnosol, where the ring cleavage is a critical step. researchgate.netresearchgate.netresearchgate.net For instance, the reaction of this compound with mCPBA can yield seco-abietane derivatives. researchgate.net

Structural Modifications for Enhanced Lipophilicity

Increasing the lipophilicity of diterpenoids can be a goal for enhancing their biological activity. Chemical transformations of the hydroxyl group of carnosol have been undertaken to create more lipophilic semisynthetic derivatives. researchgate.net Similarly, derivatives of rosmanol, such as 7-O-ethylrosmanol, have been synthesized to study the effects of increased lipophilicity. mdpi.comnih.gov These modifications often involve etherification or esterification of the phenolic hydroxyl groups.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of new derivatives of this compound aim to explore and potentially enhance its biological properties. For example, 7-O-ethylrosmanol has been synthesized as a more lipophilic analog. mdpi.comnih.gov Other modifications include the synthesis of compounds like 7β-O-benzylrosmanol and 7β-O-benzyl-11,12-di-O-methylrosmanol from carnosol, showcasing the versatility of these natural products as scaffolds for generating novel derivatives. nih.govcedia.edu.ec

Advanced Analytical Methodologies for 7 O Methylrosmanol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification of 7-O-Methylrosmanol, providing detailed information about its molecular structure and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, 13C NMR, Proton Resonances)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment of protons (¹H) and carbons (¹³C) within the molecule.

In ¹H NMR spectra of this compound, characteristic signals can be observed. For instance, the aromatic proton typically appears as a singlet around δH 6.79 ppm. frontiersin.orgnih.gov The methoxy (B1213986) group (O-CH₃) attached at the C-7 position gives rise to a singlet at approximately δH 3.67 ppm. frontiersin.orgnih.govfrontiersin.org Other key proton resonances have been identified, contributing to the complete structural assignment. semanticscholar.orgmdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are unique to their local electronic environment, allowing for the unambiguous assignment of each carbon in the this compound structure. semanticscholar.orgmdpi.comchemfaces.com

Table 1: Selected ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-11 | 6.79 | s |

Note: Data is based on studies of Salvia rosmarinus extracts. frontiersin.orgnih.govfrontiersin.org Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (GC-MS, HRMS, ESI-ToF/HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. For this compound (C₂₁H₂₈O₅), the expected monoisotopic mass is approximately 360.1937 g/mol . nih.gov

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound. nih.govfoodb.cacontaminantdb.cahmdb.ca However, for non-volatile compounds like this compound, Electrospray Ionization (ESI) is a more common ionization source. When coupled with a Time-of-Flight (ToF) mass analyzer (ESI-ToF/HRMS), it allows for precise mass measurements of the intact molecule and its fragments. imrpress.comimrpress.com

In tandem mass spectrometry (MS/MS) experiments, the precursor ion of this compound is fragmented to produce a characteristic pattern of product ions. For example, in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 359 is often observed. imrpress.com Further fragmentation can lead to the loss of a carbon dioxide molecule, resulting in a signal at m/z 315. imrpress.com The fragmentation of the [M+Cl]⁻ adduct has also been studied, showing a prominent peak at m/z 283.1703. nih.gov These fragmentation patterns serve as a fingerprint for the identification of this compound in complex mixtures. acs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Molecular Formula |

|---|---|---|

| [M+H]⁺ | 361.2010 | C₂₁H₂₉O₅⁺ |

Note: Observed m/z values can vary slightly based on the instrument and calibration. mdpi.comimrpress.comscholaris.ca

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from other compounds in a sample, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic diterpenes like this compound. Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is particularly effective for separating these compounds. colab.wsresearchgate.netunige.it

Detection is often achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. colab.wsoup.com The retention time of this compound in an HPLC system is a characteristic parameter that aids in its identification when compared to a reference standard. For instance, in some studies, this compound has been identified with a retention time of approximately 7.0 minutes under specific chromatographic conditions. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). sccwrp.org UHPLC is increasingly being employed for the analysis of complex plant extracts containing this compound, allowing for better separation of closely related isomers and other constituents. semanticscholar.orgmdpi.comnih.gov

Integrated Analytical Platforms (e.g., UHPLC-PDA-ESI-ToF/HRMS)

The coupling of UHPLC with advanced detectors creates powerful integrated analytical platforms for the comprehensive analysis of natural products. The combination of UHPLC with a Photodiode Array (PDA) detector and an ESI-ToF/HRMS system (UHPLC-PDA-ESI-ToF/HRMS) provides a wealth of information in a single analysis. imrpress.comresearchgate.net

The UHPLC separates the components of the mixture, the PDA detector provides UV-Vis spectra for each separated compound, and the ESI-ToF/HRMS provides accurate mass and fragmentation data. This integrated approach allows for the tentative identification of this compound and other compounds in an extract even without the availability of pure standards, based on their retention time, UV spectrum, and high-resolution mass spectral data. imrpress.comresearchgate.net This powerful combination is invaluable for metabolomic studies and the phytochemical profiling of plants containing this compound. imrpress.comresearchgate.net

Targeted Metabolomic Profiling

Targeted metabolomic profiling is a quantitative analytical approach focused on the measurement of a specific, predefined group of metabolites. In the context of this compound research, this methodology is employed to accurately determine its concentration in complex biological samples, such as plant extracts, and to understand its relationship with other related compounds. This approach contrasts with untargeted metabolomics, which aims to capture a broad and comprehensive snapshot of all measurable metabolites in a sample. cpsbb.eursc.org

Advanced analytical techniques are central to targeted metabolomic studies. Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. cpsbb.eursc.orgsemanticscholar.org Specifically, techniques like Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) and tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity, which are crucial for distinguishing and quantifying specific compounds within a complex mixture. cpsbb.eursc.orgacs.org For instance, the Multiple Reaction Monitoring (MRM) mode in tandem MS is a highly sensitive and selective experiment used for the quantitative determination of target constituents. acs.org

Another powerful technique used in targeted metabolomics is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfrontiersin.orgnih.gov A targeted NMR metabolomic approach can be used to characterize and quantify metabolites in plant accessions, providing detailed structural information about the compounds present. researchgate.netfrontiersin.orgnih.gov

Detailed Research Findings

Research employing targeted metabolomics has successfully identified and quantified this compound in various plant species. In a study on Italian local ecotypes and cultivars of Salvia rosmarinus (rosemary), a targeted NMR metabolomic approach was used to characterize the accessions. researchgate.netfrontiersin.orgnih.gov This analysis highlighted that different geographical locations and genetic factors can influence the composition and abundance of bioactive metabolites, including abietane (B96969) diterpenoids like this compound. researchgate.netfrontiersin.orgnih.gov Along with carnosol (B190744) and isorosmanol, this compound was identified as one of the most active components against the plant pathogen Pectobacterium carotovorum subsp. carotovorum. researchgate.netfrontiersin.orgnih.gov

In a quantitative study of the n-hexane extract from the aerial parts of Perovskia artemisioides, Liquid Chromatography-Electrospray Ionization/Quadrupole Trap/Mass Spectrometry (LC-ESI/QTrap/MS) was used to determine the amounts of the main constituents. acs.org This analysis quantified this compound alongside other terpenoids, correlating their presence with the extract's ability to inhibit bacterial biofilm formation. acs.org

An untargeted metabolomics study on several herbs, including Rosmarinus officinalis, utilized UPLC-High-Resolution Electrospray Ionization-Tandem Mass Spectrometry (UPLC-HR-ESI-MS/MS) to correlate metabolite profiles with antioxidant and anti-aging potential. cpsbb.eursc.org The results showed that this compound was among the metabolites that accumulated significantly in rosemary extracts and was positively correlated with the observed biological activities. cpsbb.eursc.org

The table below presents data from the quantitative analysis of diterpenoids in the n-hexane extract of P. artemisioides.

Table 1: Quantitative Analysis of Selected Diterpenoids in Perovskia artemisioides n-Hexane Extract

| Compound | MRM Transition (m/z) | Amount (µg/mg of extract) | % in Extract |

|---|---|---|---|

| Isorosmanol | 345 → 327 | 100.80 ± 2.60 | 2.80 |

| Rosmanol (B1679572) | 345 → 283 | 11.52 ± 0.35 | 0.32 |

| Epirosmanol | 345 → 327 | 12.60 ± 0.50 | 0.35 |

| This compound | 359 → 297 | 18.00 ± 0.50 | 0.50 |

| 7-epi-7-O-Methylrosmanol | 359 → 283 | 70.20 ± 1.50 | 1.95 |

| Carnosol | 329 → 285 | 435.60 ± 5.09 | 12.10 |

| Carnosic acid | 331 → 287 | 104.76 ± 3.40 | 2.91 |

Data sourced from a study on the terpenoid constituents of Perovskia artemisioides. acs.org

The following table shows the correlation of this compound and other metabolites with antioxidant and anti-aging enzyme inhibition assays in a study of Rosmarinus officinalis extracts.

Table 2: Correlation Coefficients of Key Metabolites with Bioactivity Assays

| Metabolite | Antioxidant (DPPH) | Antioxidant (FRAP) | Anti-Elastase | Anti-Collagenase | Anti-Tyrosinase |

|---|---|---|---|---|---|

| This compound | 0.572 | 0.169 | 0.227 | 0.286 | 0.216 |

| Carnosic acid | 0.873 | 0.525 | 0.603 | 0.543 | 0.430 |

| Carnosol | 0.598 | 0.171 | 0.201 | 0.270 | 0.183 |

| Isorosmanol | 0.581 | 0.198 | 0.231 | 0.297 | 0.224 |

| Rosmanol | 0.543 | 0.182 | 0.195 | 0.263 | 0.191 |

Data adapted from a UPLC/MS-based metabolomics study. rsc.org

Mechanistic Investigations of Biological Activities of 7 O Methylrosmanol

Antitumor and Antiproliferative Activity Mechanisms

Cell Cycle Arrest (G(2)/M Phase)

Specific mechanistic investigations detailing how 7-O-Methylrosmanol induces cell cycle arrest, particularly in the G(2)/M phase, are not extensively detailed in the provided literature. While general anticancer effects of phenolic compounds, including rosemary constituents, are known to involve cell cycle arrest nih.gov, the precise molecular targets and pathways through which this compound might mediate such effects remain to be fully elucidated in the available studies.

Antimicrobial Activity Mechanisms

This compound exhibits significant antimicrobial activities through various mechanisms, including antiviral, antitrypanosomal, and antibacterial effects.

Antiviral Activity (e.g., HIV-1 Protease Inhibition, Avian Infectious Bronchitis Virus Inhibition)

HIV-1 Protease Inhibition: Studies have indicated that this compound, along with other rosmanol (B1679572) derivatives, demonstrates potent inhibitory activity against HIV-1 protease nih.govresearchgate.netresearchgate.netnih.govcolab.ws. Research by Pariš et al. researchgate.net, as cited in multiple sources, demonstrated that phenolic diterpenes like rosmanol and its semi-synthetic derivatives, including this compound, strongly inhibit HIV-1 protease researchgate.netresearchgate.netnih.gov. This inhibition is crucial as HIV-1 protease is an essential enzyme for the virus's replication cycle, responsible for cleaving viral polyproteins into functional proteins researchgate.netresearchgate.net. The mechanism involves the compound directly interacting with and inhibiting the enzymatic activity of the HIV-1 protease researchgate.netresearchgate.netcolab.ws.

Avian Infectious Bronchitis Virus (IBV) Inhibition: In silico studies have explored the potential of this compound as an antiviral agent against Avian Infectious Bronchitis Virus (IBV) by assessing its binding affinity to key viral proteins nih.govresearchgate.net. These computational analyses revealed that this compound exhibits significant binding interactions with the IBV Main Protease (Mpro) and Papain-like Protease (Plpro) nih.gov. Specifically, this compound showed a binding energy of -8.966 kcal/mol to Mpro and -8.773 kcal/mol to Plpro, suggesting a potential inhibitory mechanism through interaction with these viral enzymes, which are critical for viral replication and processing nih.govresearchgate.net.

Table 1: Antiviral Activity against Avian Infectious Bronchitis Virus (IBV)

| Phytocompound | Botanical Source | Target Protein | Binding Energy (kcal/mol) |

| This compound | Rosmarinus officinalis | Mpro | -8.966 |

| This compound | Rosmarinus officinalis | Plpro | -8.773 |

| Epirosmanol | Rosmarinus officinalis | Mpro | -8.945 |

| Rosmaquinone β | Rosmarinus officinalis | Mpro | -8.759 |

| Royleanone | Rosmarinus officinalis | Mpro | -8.794 |

Antitrypanosomal Activity (e.g., against Trypanosoma brucei rhodesiense)

This compound, as part of the abietane-type diterpenes derived from Salvia officinalis L. (common sage), has demonstrated promising antitrypanosomal activity against Trypanosoma brucei rhodesiense (Tbr) researchgate.netsemanticscholar.orgmdpi.com. These compounds, belonging to the rosmanol/rosmaquinone group, are considered major contributors to the antitrypanosomal effects observed in sage tinctures researchgate.netmdpi.com. While the precise molecular mechanism of action against the parasite is not fully detailed, the activity is attributed to the inhibition of parasite growth or essential metabolic processes semanticscholar.orgmdpi.com.

Antibacterial Activity (e.g., against Pectobacterium carotovorum subsp. carotovorum via Pectinase (B1165727) Inhibition)

This compound, along with carnosol (B190744) and isorosmanol, has shown significant activity in reducing soft rot damage caused by Pectobacterium carotovorum subsp. carotovorum researchgate.netfrontiersin.orgresearchgate.netnih.gov. In silico studies suggest that these diterpenoids may interact with key bacterial enzymes, specifically pectate lyase 1 and endo-polygalacturonase, which are crucial for the bacterium's ability to degrade plant tissues researchgate.netfrontiersin.orgresearchgate.net. Quantitative assays have confirmed that this compound can inhibit the pectinase activity of P. carotovorum subsp. carotovorum bacterial suspensions frontiersin.orgnih.govunige.it. At a concentration of 1000 ppm, this compound completely inhibited the bacterial pectolytic activity unige.it.

Table 2: Inhibition of Pectolytic Activity against Pectobacterium carotovorum subsp. carotovorum

| Compound | Inhibition (%) (at 1000 ppm) |

| This compound | 100% |

| Carnosol | 100% |

| Isorosmanol | 100% |

| 12-O-Methylcarnosic acid | 70.3% |

| Carnosic acid | 30% |

Enzyme Modulation and Inhibition Mechanisms

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors play a vital role in managing neurodegenerative diseases by regulating acetylcholine (B1216132) levels nih.gov. While rosmanol has demonstrated exceptional potency in inhibiting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with IC50 values of 0.734 nM and 0.75 nM respectively, significantly outperforming the reference drug tacrine (B349632) nih.govresearchgate.net, 7-methoxy-rosmanol (often used interchangeably with this compound in literature) also exhibits inhibitory activity, albeit to a lesser extent nih.gov. 7-methoxy-rosmanol showed IC50 values of 4.814 nM for both AChE and BChE nih.gov. The mechanisms for rosmanol's potent inhibition involve strong binding affinities to the active sites of AChE and BChE, as supported by molecular docking and molecular dynamics simulations, which revealed stable enzyme-ligand complexes nih.govresearchgate.net.

Carbonic Anhydrase Inhibition (CA I, CA II)

Research has explored the inhibitory potential of various carnosic acid derivatives, including this compound (also referred to as 7-methoxy-rosmanol), against human carbonic anhydrase isoenzymes I (CA I) and II (CA II). Studies indicate that among the tested derivatives, this compound exhibited comparatively weaker inhibition across multiple targets, including CA I and CA II nih.govresearchgate.netnih.govresearchgate.net. Specifically, this compound demonstrated an IC50 value of 4.814 nM for both CA I and CA II nih.gov. While this value suggests some level of inhibitory activity, it is considered poor in comparison to other related compounds, such as rosmanol, which showed remarkable potency against CA I nih.govresearchgate.netnih.gov.

Table 1: Carbonic Anhydrase Inhibition of this compound

| Enzyme | IC50 Value (nM) |

| CA I | 4.814 |

| CA II | 4.814 |

*Data sourced from reference nih.gov.

Squalene (B77637) Synthase Inhibition (as a member of abietane-type diterpenes)

Table 2: Squalene Synthase Inhibition of this compound

| Enzyme | IC50 Value |

| Squalene Synthase | Not Available |

*Specific quantitative data for this compound's inhibition of squalene synthase was not found in the reviewed literature.

Compound List:

this compound

Rosmanol

Carnosol

7-methoxy-rosmanol (synonymous with this compound)

Human Carbonic Anhydrase I (CA I)

Human Carbonic Anhydrase II (CA II)

Squalene Synthase

Computational and in Silico Approaches in 7 O Methylrosmanol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely employed to predict the preferred orientation of 7-O-Methylrosmanol when bound to a target protein, thereby identifying potential binding sites and estimating binding affinities. Studies have utilized docking to investigate the interactions of this compound with various enzymes. For instance, in silico analyses, including molecular docking, have indicated that this compound, along with other rosemary diterpenoids like carnosol (B190744) and isorosmanol, may interact with key enzymes such as pectate lyase 1 and endo-polygalacturonase from Pectobacterium carotovorum subsp. carotovorum researchgate.netdntb.gov.uanih.govresearchgate.netfrontiersin.org. These predicted interactions suggest a mechanism by which these compounds could inhibit bacterial soft rot progression, positioning them as potential agents for agricultural applications researchgate.netdntb.gov.uanih.govresearchgate.netfrontiersin.org. Furthermore, molecular docking has been applied to explore the binding of this compound to HIV-1 protease, revealing its potential as an inhibitor of this viral enzyme mdpi.com. This technique has also been instrumental in identifying natural products, including diterpenes, as potential inhibitors for viral targets like the SARS-CoV-2 main protease researchgate.net.

Molecular Dynamics (MD) Simulations for Binding Stability

To complement docking studies and provide a more dynamic perspective on ligand-target interactions, molecular dynamics (MD) simulations are frequently employed. These simulations track the atomic movements of a protein-ligand complex over time, allowing for the assessment of binding stability and the identification of conformational changes. MD simulations have been used to investigate the stability of docked complexes, such as those involving specific compounds with matrix metalloproteinases (MMPs), by analyzing trajectories and conformational landscapes researchgate.net. In the context of antiviral research, MD simulations, often coupled with methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA), have been utilized to understand the inhibitory activity and drug resistance mechanisms of compounds like amprenavir (B1666020) against mutated HIV-1 protease researchgate.net. Similarly, MD simulations have been performed to evaluate the stability of drug-protein complexes, such as those involving potential SARS-CoV-2 inhibitors, to confirm their sustained binding researchgate.net. Short MD simulations can also provide insights into the mechanisms underlying drug resistance by examining how mutations affect protein-ligand interactions mdpi.comresearchgate.net.

Free Energy Calculations (e.g., Linear Interaction Energy - LIE)

Free energy calculations offer a more rigorous quantitative assessment of binding affinity. Methods such as Linear Interaction Energy (LIE) and MM/GBSA are employed to estimate the binding free energy (ΔG) of a ligand to its target. LIE calculations have been successfully applied to determine the binding free energies of this compound and its derivatives with HIV-1 protease, providing insights into the contributions of electrostatic and van der Waals forces to the binding process mdpi.comresearchgate.net. These calculations often involve fitting parameters to experimental data, such as IC90 values, to refine the accuracy of the predictions mdpi.com. MM/GBSA calculations have also been used to assess binding stability and free energy, yielding values like ΔGbind, which indicate the strength of interaction between a compound and its target protein researchgate.net. These computational approaches provide quantitative data that can be directly compared with experimental results, aiding in the selection of promising drug candidates.

Application in Drug Discovery and Lead Optimization

The insights gained from these computational approaches are directly applicable to drug discovery and lead optimization efforts. By identifying potent interactions and estimating binding affinities, researchers can prioritize compounds like this compound for further experimental validation. The identification of this compound as a potential inhibitor of bacterial enzymes involved in soft rot makes it a valuable starting point for developing novel agricultural protectants researchgate.netdntb.gov.uanih.govresearchgate.netfrontiersin.org. Similarly, its demonstrated inhibitory activity against HIV-1 protease suggests its potential as an antiviral agent mdpi.comresearchgate.net. Computational studies also guide the optimization of lead compounds. By understanding the molecular basis of interaction, medicinal chemists can design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties, as exemplified by studies on methyl rosmarinate (B7790426) derivatives exhibiting enhanced antiviral activity researchgate.net. The ability to computationally screen libraries of compounds and predict their interactions with therapeutic targets accelerates the identification of novel drug candidates for a wide range of diseases researchgate.net.

Structure Activity Relationship Sar Studies of 7 O Methylrosmanol and Its Analogs

Elucidation of Structural Determinants for Biological Activity

The biological activity of 7-O-Methylrosmanol, an abietane (B96969) diterpene, is intrinsically linked to its specific chemical structure. Research into its structure-activity relationship (SAR) reveals that the arrangement and type of functional groups on the abietane skeleton are critical determinants of its efficacy.

A key structural feature influencing the biological activity of this compound is the substitution at the C-7 position. The presence of a methoxyl group at this position has been shown to be directly linked to its demonstrated bioactivity. For instance, in studies investigating its α-glucosidase inhibitory activity, the substitution of the hydroxyl group at C-7 with a methoxyl group was a significant factor. uwc.ac.za

Comparative Analysis with Related Diterpenes (e.g., Carnosol (B190744), Rosmanol (B1679572), Carnosic Acid, 7-O-Ethylrosmanol)

To understand the unique biological profile of this compound, a comparative analysis with structurally similar diterpenes found in plants like rosemary and sage is essential. researchgate.netnih.gov These compounds, including carnosol, rosmanol, carnosic acid, and the synthetic analog 7-O-ethylrosmanol, share the same abietane core but differ in their functional groups, leading to varied biological effects.

Carnosol and Rosmanol: Carnosol possesses a lactone ring, which is thought to contribute to its high antioxidant capacity. uwc.ac.za In comparison, both rosmanol and this compound have a different arrangement at the C-7 position. Rosmanol has a hydroxyl group at C-7, while this compound has a methoxy (B1213986) group. This seemingly minor difference has a significant impact on their biological activities. For example, this compound exhibited stronger α-glucosidase inhibitory activity than rosmanol. uwc.ac.zamdpi.com Conversely, the antioxidant activity of this compound is reported to be less than that of carnosol and rosmanol. uwc.ac.za In studies on HIV-1 protease inhibition, rosmanol and its derivatives, including this compound, showed strong inhibitory effects, while carnosol was less potent. nih.gov

Carnosic Acid: Carnosic acid is a major antioxidant in rosemary and is considered a precursor to carnosol and other related diterpenes. nih.gov It has a carboxylic acid group, which distinguishes it from this compound. This structural difference influences their mechanisms of action. For instance, carnosic acid is a potent quencher of singlet oxygen, a reactive oxygen species, a property not as pronounced in carnosol. nih.gov

7-O-Ethylrosmanol: This semi-synthetic derivative, where an ethyl group replaces the methyl group at the C-7 position, has been studied alongside this compound. nih.gov Both compounds, along with rosmanol, have demonstrated strong inhibitory activity against HIV-1 protease, suggesting that small alkyl substitutions at the C-7 position are well-tolerated and can even enhance activity against certain targets. nih.gov

Interactive Table: Comparative Inhibitory Activities of Diterpenes

| Compound | α-Glucosidase IC50 (µg/mL) uwc.ac.za | α-Amylase IC50 (µg/mL) uwc.ac.za |

|---|---|---|

| This compound | 4.2 ± 0.7 | NA |

| Rosmanol | 16.4 ± 1.4 | 40.9 ± 1.2 |

| Carnosol | 51.8 ± 1.9 | 19.8 ± 1.4 |

| 12-Methoxycarnosic acid | 36.9 ± 2.1 | 16.2 ± 0.3 |

| Acarbose (Control) | 610.4 ± 1.0 | 10.2 ± 0.6 |

Impact of Methylation on Biological Efficacy and Selectivity

Methylation, the addition of a methyl group to a molecule, is a key chemical modification that significantly influences the biological properties of this compound and related diterpenes. This process can alter a compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The methylation at the C-7 hydroxyl group of rosmanol to form this compound has a pronounced effect on its biological activity. As noted earlier, this modification enhances its α-glucosidase inhibitory activity compared to its non-methylated counterpart, rosmanol. uwc.ac.zamdpi.com This suggests that the methoxy group may facilitate a more favorable interaction with the active site of the α-glucosidase enzyme.

However, methylation does not universally enhance biological activity. For instance, the antioxidant capacity of this compound is lower than that of rosmanol and carnosol, indicating that the free hydroxyl group at C-7 in rosmanol is important for its radical scavenging activity. uwc.ac.za In the context of anticholinesterase and carbonic anhydrase inhibition, 7-methoxyrosmanol was found to be the weakest among the tested derivatives, showing poor inhibition across all targets. d-nb.info

Furthermore, methylation can influence the selectivity of a compound for different biological targets. The subtle change from a hydroxyl to a methoxy group can alter the binding affinity for various enzymes and receptors. This principle is also observed in other diterpenes, such as in the case of 12-O-methylcarnosic acid, another methylated derivative found in some Salvia species. mdpi.com The presence and position of methyl groups can fine-tune the biological activity, leading to either enhanced potency for a specific target or a broader or narrower spectrum of activity. The study of methylation patterns is therefore crucial for understanding the diverse pharmacological profiles of these natural compounds.

Rational Design of Bioactive Derivatives based on SAR Principles

The insights gained from structure-activity relationship (SAR) studies of this compound and its analogs provide a solid foundation for the rational design of new, potentially more potent and selective bioactive derivatives. By understanding which structural motifs are responsible for specific biological effects, medicinal chemists can strategically modify the parent molecule to enhance desired properties while minimizing others.

One promising avenue for rational design involves the modification of the C-7 position. Given that the substitution of the hydroxyl group in rosmanol with a methoxy group in this compound significantly enhances α-glucosidase inhibition, further exploration of different ether or ester linkages at this position could lead to even more potent inhibitors. uwc.ac.za The synthesis of analogs with varying alkyl chain lengths or the introduction of other functional groups could be systematically explored.

Another area of focus is the aromatic ring and its substituents. The isopropyl group and the phenolic hydroxyl groups are known to be important for the biological activity of abietane diterpenes. researchgate.net Modifications to the isopropyl group or the introduction of additional substituents on the aromatic ring could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins. For example, the semi-synthesis of rosmanol derivatives has provided access to a range of abietatriene (B1232550) diterpenes with diverse biological activities. mdpi.com

Furthermore, computational approaches such as molecular docking and molecular dynamics simulations can be employed to predict the binding of designed derivatives to specific protein targets. nih.gov By modeling the interactions of virtual compounds with the active sites of enzymes like HIV-1 protease or α-glucosidase, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This in silico approach, combined with the empirical data from SAR studies, forms a powerful platform for the development of novel therapeutic agents based on the this compound scaffold.

Future Research Directions and Translational Perspectives for 7 O Methylrosmanol

Exploration of Novel Biological Targets and Pathways

While initial studies have pointed towards certain biological activities, the full spectrum of molecular targets and pathways modulated by 7-O-Methylrosmanol remains largely unexplored. Future research should prioritize the elucidation of its precise mechanisms of action. One identified area of interest is its potential antihyperglycemic activity. Research has shown that this compound can effectively suppress forskolin-induced luciferase expression governed by the cAMP response element (CRE) and the promoters of the phosphoenolpyruvate carboxykinase (PEPCK-C) and glucose-6-phosphatase (G6Pase) genes targetmol.com.

This suggests that key future research avenues should include:

In-depth analysis of the gluconeogenesis pathway: Investigating the direct interaction and inhibitory kinetics of this compound with PEPCK-C and G6Pase, the rate-limiting enzymes in hepatic glucose production.

Upstream signaling pathways: Exploring how this compound influences the signaling cascades that lead to CRE activation, such as the PKA and AMPK pathways.

Broader screening for new targets: Utilizing high-throughput screening assays against diverse panels of receptors, enzymes, and ion channels to uncover previously unknown biological targets, which could reveal novel therapeutic applications beyond metabolic regulation.

Development of Advanced Extraction and Purification Methodologies

The transition from laboratory-scale research to industrial application necessitates the development of efficient, scalable, and environmentally sustainable methods for extracting and purifying this compound from its natural sources, such as Salvia and Rosmarinus species nih.govnih.gov. While conventional methods like Soxhlet extraction and maceration are often time-consuming and require large volumes of organic solvents, modern techniques offer significant advantages nih.gov.

A particularly promising green alternative is the use of Deep Eutectic Solvents (DESs). These solvents are mixtures of hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD) that have a significantly lower melting point than their individual components nsf.gov. Research has demonstrated the successful extraction of this compound from Rosmarinus officinalis L. using a DES composed of choline chloride and 1,2-propanediol in water nih.gov. This approach aligns with the principles of green chemistry due to the low toxicity, biodegradability, and cost-effectiveness of DES components mdpi.comresearchgate.net.

Future work should focus on:

Optimization of DES systems: Systematically screening different combinations of HBAs and HBDs to identify the most efficient DES for selectively extracting this compound.

Integration with advanced techniques: Combining DES extraction with methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to enhance efficiency and reduce extraction times nih.govnih.gov.

Downstream processing: Developing effective methods, such as column chromatography with macroporous resins, to recover the target compound from the DES mixture, allowing for the recycling of the solvent nih.gov.

Table 1: Comparison of Extraction Methodologies for this compound

| Feature | Conventional Methods (e.g., Soxhlet) | Advanced Methods (e.g., UAE, MAE) | Deep Eutectic Solvents (DES) |

| Principle | Solid-liquid extraction using organic solvents and heat. | Use of ultrasonic waves or microwaves to accelerate extraction. nih.gov | Extraction based on hydrogen bonding between solvent and target compound. mdpi.com |

| Solvents | Typically volatile organic solvents (e.g., methanol, hexane). | Often uses the same solvents as conventional methods, but less volume. | Composed of natural, non-toxic components (e.g., choline chloride, sugars, organic acids). mdpi.comresearchgate.net |

| Efficiency | Moderate to high, but often slow. | High, with significantly reduced extraction times. nih.gov | High, with potential for high selectivity. nih.gov |

| Sustainability | Low, due to high energy consumption and use of toxic solvents. | Moderate, more energy-efficient than conventional methods. | High, considered a "green" solvent system due to biodegradability and low toxicity. mdpi.com |

| Example | Extraction of diterpenoids from plant material using heated solvents. | UAE of phenolic compounds from various plant matrices. nih.gov | Extraction of this compound using a choline chloride-1,2-propanediol DES. nih.gov |

Integrated Omics Approaches (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of the biological impact of this compound, future research should employ integrated "omics" approaches. nih.gov These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound within cells or organisms. jiomics.com

Metabolomics: This involves the comprehensive analysis of all small molecules (metabolites) in a biological system springernature.commdpi.com. By comparing the metabolome of cells treated with this compound to untreated cells, researchers can identify specific metabolic pathways that are perturbed. This could confirm, for example, its impact on glucose metabolism and potentially reveal effects on lipid or amino acid pathways, providing a detailed fingerprint of its pharmacological action mdpi.com.

Proteomics: This is the large-scale study of proteins, their structures, and their functions mdpi.com. Using proteomics, scientists can identify which proteins show altered expression levels or post-translational modifications after exposure to this compound. This can directly help in identifying the molecular targets of the compound and understanding the cellular machinery it interacts with, as has been done for other natural products like β-eudesmol researchgate.net.

Integrating these datasets can reveal complex cause-and-effect relationships, from initial protein targets to downstream metabolic consequences, offering unprecedented insight into the compound's mechanism of action and potential off-target effects. jiomics.com

Table 2: Potential Applications of Omics in this compound Research

| Omics Field | Research Question | Expected Outcome |

| Proteomics | What proteins does this compound directly or indirectly interact with? | Identification of primary molecular targets and signaling pathways (e.g., proteins in the gluconeogenesis cascade). |

| Metabolomics | How does this compound alter the metabolic state of a cell? | A detailed map of the metabolic pathways affected, confirming its impact on glucose regulation and uncovering other potential effects. mdpi.com |

| Transcriptomics | Which genes have their expression levels changed by this compound? | Understanding the transcriptional regulatory networks influenced by the compound. |

| Integrated Omics | What is the complete mechanism of action from gene to protein to metabolite? | A comprehensive, systems-level understanding of the compound's biological role. nih.govjiomics.com |

Sustainable Sourcing and Production Methodologies

The reliance on wild harvesting or conventional cultivation of source plants like Salvia officinalis is not always sustainable or capable of providing a consistent supply of this compound with standardized purity. Future efforts must focus on sustainable and scalable production methods.

Potential strategies include:

Plant Biotechnology: Establishing plant cell or hairy root cultures in bioreactors. These systems offer a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints, ensuring a consistent and high-purity supply.

Metabolic Engineering: Identifying the key enzymes in the biosynthetic pathway of this compound and overexpressing the corresponding genes in the source plant or a microbial host (e.g., Saccharomyces cerevisiae or Escherichia coli). This could significantly enhance yields and create a highly controlled production platform.

Sustainable Agriculture: For cultivation-based sourcing, implementation of Good Agricultural and Collection Practices (GACP) is crucial. This includes optimizing growing conditions, harvest times, and post-harvest processing to maximize the yield of the target compound while minimizing environmental impact.

Emerging Applications in Agroecology and Plant Protection

The principles of agroecology emphasize the use of natural processes and compounds to manage pests and diseases, reducing reliance on synthetic chemicals. The biological activities of diterpenes make this compound an interesting candidate for investigation in plant protection.

A key emerging application is in the management of bacterial soft rot, a devastating plant disease caused by pathogens like Pectobacterium carotovorum that affects a wide range of crops usda.gov. Current control strategies are limited, creating a need for novel, bio-based control agents google.com.

Future research should investigate:

Antimicrobial activity: Screening this compound for direct antibacterial activity against Pectobacterium and other plant pathogens.

Quorum sensing inhibition: Many bacterial pathogens use quorum sensing to regulate virulence. Investigating whether this compound can interfere with these signaling pathways would be a promising avenue for developing anti-virulence agents that are less likely to promote resistance.

Plant defense induction: Assessing the ability of this compound to act as a biostimulant, priming the plant's own defense mechanisms to better resist infection. This approach is a cornerstone of sustainable agroecosystem design mdpi.com.

Discovery of Novel Analogs through Combinatorial Chemistry and Chemoinformatics

While this compound itself has potential, its natural structure can serve as a starting point for the development of semi-synthetic analogs with improved properties. The integration of chemoinformatics and combinatorial chemistry provides a powerful platform for this purpose.

The process would involve:

Chemoinformatics and Molecular Modeling: Building a computational model of this compound's interaction with its known biological targets (e.g., enzymes in the gluconeogenesis pathway). This can help identify the key structural features responsible for its activity (Structure-Activity Relationship, SAR).

Combinatorial Chemistry: Using the insights from SAR studies, a focused library of novel analogs can be synthesized. researchgate.net This involves making systematic chemical modifications to the this compound scaffold to enhance potency, improve selectivity, or optimize pharmacokinetic properties like stability and bioavailability. This approach has been successfully used to create novel analogs of other complex natural products nih.gov.

High-Throughput Screening: The synthesized library of analogs would then be rapidly screened for biological activity, allowing for the efficient identification of lead candidates with superior profiles compared to the parent compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing 7-O-Methylrosmanol from natural sources?

- Answer : Isolation typically involves methanolic extraction followed by chromatographic techniques such as HPLC or column chromatography. Characterization requires spectroscopic methods (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and comparison with literature data for known abietane diterpenoids. Purity must be verified via HPLC (>95%), and new compounds require full spectral data deposition . For reproducibility, document solvent systems, retention times, and instrument parameters in detail .

Q. Which in vitro assays are suitable for validating the bioactivity of this compound?

- Answer : Common assays include:

- Enzyme inhibition : Measure IC50 values against targets like HIV-1 protease or BACE1 using fluorometric or colorimetric substrates .

- Antimicrobial activity : Use potato tuber slice assays to evaluate inhibition of Pectobacterium carotovorum pectolytic activity, with carnosol and isorosmanol as positive controls .

- Ensure assays include triplicate replicates, dose-response curves, and statistical validation (e.g., ANOVA with p < 0.05) .

Q. How can researchers ensure the purity and stability of this compound in experimental settings?

- Answer : Purity is confirmed via HPLC with UV detection (λ = 280 nm for phenolic diterpenes) and elemental analysis. Stability studies should assess degradation under varying pH, temperature, and light exposure using accelerated stability protocols. Store samples in inert atmospheres (e.g., argon) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported IC90 values for this compound across studies be resolved?

- Answer : Discrepancies often arise from differences in assay conditions (e.g., substrate concentration, enzyme purity) or compound stability. To resolve:

- Standardize protocols using guidelines from organizations like COSMOS-E for systematic reviews .

- Perform meta-analyses to quantify heterogeneity and adjust for confounding variables (e.g., solvent used, incubation time) .

- Replicate studies under controlled conditions with independent validation .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

- Answer : Combine molecular docking (e.g., AutoDock Vina for binding affinity prediction) with molecular dynamics simulations (GROMACS/AMBER) to assess protein-ligand stability. Use Linear Interaction Energy (LIE) models parameterized against experimental ΔGbind values (α = 0.74, β = 0.26 for HIV-1 protease) . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can researchers investigate synergistic effects between this compound and other phytochemicals?

- Answer : Employ combinatorial assays (e.g., checkerboard dilution for antimicrobial synergy) and analyze interactions via the Combination Index (CI) method. Use multivariate data analysis (e.g., PCA or cluster analysis) to identify correlated metabolites (e.g., genkwanin, 12-O-methylcarnosic acid) that enhance bioactivity .

Q. What experimental designs are recommended for integrating multi-omics data in studies of this compound?

- Answer : Combine metabolomics (LC-MS for metabolite profiling) with transcriptomics (RNA-seq) to map biosynthetic pathways. Use bioinformatics tools (e.g., KEGG pathway enrichment) to link compound abundance with gene expression clusters. For plant studies, include ecotype-specific controls (e.g., Ligurian rosemary cultivars) to account for chemotypic variation .

Q. How should researchers address discrepancies between in silico predictions and in vitro results for this compound?

- Answer : Reconcile differences by:

- Refining force field parameters in simulations using experimental binding data .

- Testing predicted binding poses via X-ray crystallography or cryo-EM.

- Evaluating off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays) .

Guidelines for Methodological Rigor

- Experimental Replication : Adhere to Beilstein Journal guidelines for documenting synthetic procedures and spectral data .

- Statistical Reporting : Follow COSMOS-E standards for meta-analyses, including heterogeneity tests (I<sup>2</sup> statistic) and sensitivity analyses .

- Data Deposition : Submit raw NMR, MS, and bioassay data to repositories like MetaboLights or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.